

# In-Depth Technical Guide: BAY-1316957 for Endometriosis-Associated Pain

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## Compound of Interest

Compound Name: BAY-1316957

Cat. No.: B605924

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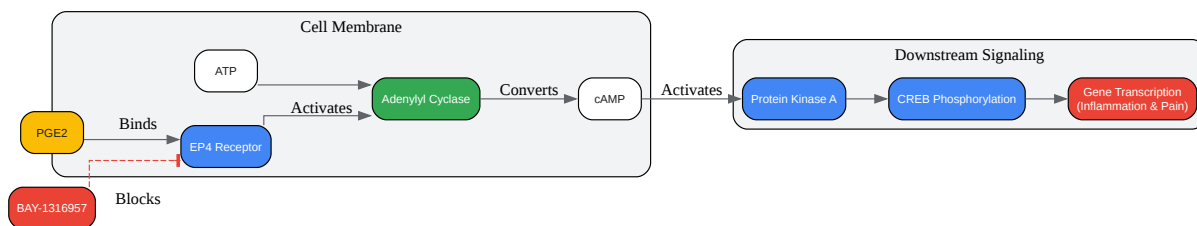
For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. Current treatment options are often associated with undesirable side effects and do not address the underlying inflammatory pain pathways. **BAY-1316957** has emerged as a promising non-hormonal therapeutic candidate. This document provides a comprehensive technical overview of **BAY-1316957**, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols to facilitate further research and development in the field.

## Mechanism of Action: Targeting the EP4 Receptor

**BAY-1316957** is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R)[1][2][3][4]. The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin E2 (PGE2), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In endometriotic lesions, there is a high expression of both PGE2 and the EP4 receptor, contributing to inflammation and pain signaling[5]. By blocking the EP4 receptor, **BAY-1316957** inhibits this signaling cascade, thereby reducing inflammation and alleviating pain.



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**BAY-1316957** signaling pathway.

## Preclinical Pharmacology: Quantitative Data

**BAY-1316957** has demonstrated a promising preclinical profile, characterized by high potency, selectivity, and favorable pharmacokinetic properties.

### Table 1: In Vitro Potency and Selectivity

Parameter	Species	Value	Reference
hEP4-R IC50	Human	15.3 nM	
EP1 Receptor Binding IC50	Human	>10 µM	
EP2 Receptor Binding IC50	Human	>10 µM	
EP3 Receptor Binding IC50	Human	>10 µM	
DP1 Receptor Binding IC50	Human	>10 µM	
FP Receptor Binding IC50	Human	>10 µM	
IP Receptor Binding IC50	Human	>10 µM	
TP Receptor Binding IC50	Human	>10 µM	

**Table 2: In Vivo Pharmacokinetics**

Species	Dose & Route	T1/2 (h)	Cmax (µg/L)	AUC (µg·h/L)	F (%)	Reference
Rat	1 mg/kg, p.o.	6.8	311	2240	90	
	0.3 mg/kg, i.v.	5.3	610	748	-	
Dog	1 mg/kg, p.o.	11.5	457	4590	85	
	0.3 mg/kg, i.v.	8.9	670	1620	-	

### Table 3: In Vivo Efficacy in a Mouse Model of Endometriosis-Associated Pain

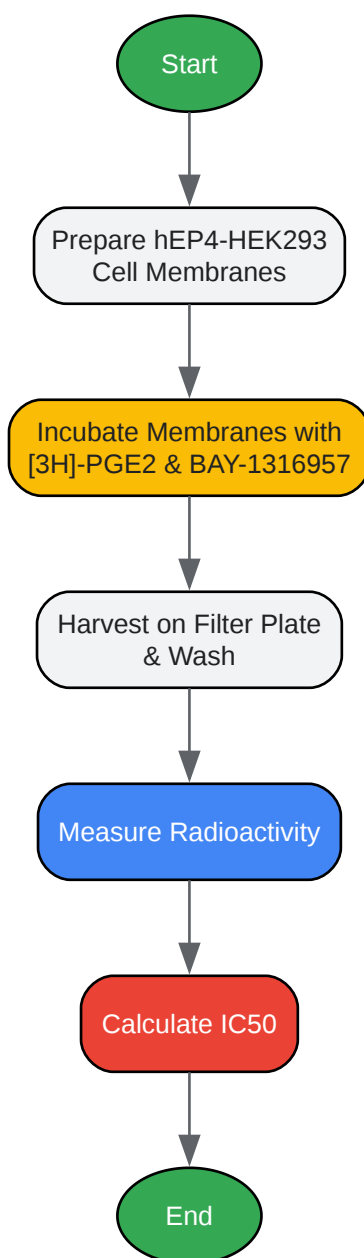
Treatment Group	Dose (mg/kg, p.o.)	Inhibition of Writhing (%)	p-value	Reference
Vehicle	-	-	-	
BAY-1316957	0.3	45	<0.05	
1	68	<0.01		
3	85	<0.001		
Naproxen	30	75	<0.01	

## Detailed Experimental Protocols

### In Vitro hEP4 Receptor Binding Assay

This protocol describes the determination of the binding affinity of **BAY-1316957** to the human EP4 receptor.

- Cell Line: HEK293 cells stably expressing the human EP4 receptor.
- Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).
- Procedure:
  - Prepare cell membranes from the hEP4-HEK293 cells.
  - In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of **BAY-1316957**.
  - Incubate for 60 minutes at room temperature.
  - Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
  - Measure the radioactivity retained on the filter using a scintillation counter.
  - Calculate the IC50 value by non-linear regression analysis.



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hEP4 Receptor Binding Assay Workflow.

## In Vitro cAMP Functional Assay

This protocol assesses the functional antagonist activity of **BAY-1316957** by measuring its effect on PGE2-stimulated cAMP production.

- Cell Line: CHO-K1 cells stably expressing the human EP4 receptor.

- Reagents: PGE2, **BAY-1316957**, cAMP assay kit (e.g., HTRF-based).
- Procedure:
  - Seed the hEP4-CHO-K1 cells in a 96-well plate and culture overnight.
  - Pre-incubate the cells with varying concentrations of **BAY-1316957** for 30 minutes.
  - Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) for 30 minutes.
  - Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
  - Determine the IC50 value for the inhibition of PGE2-stimulated cAMP production.

## In Vivo Pharmacokinetic Studies

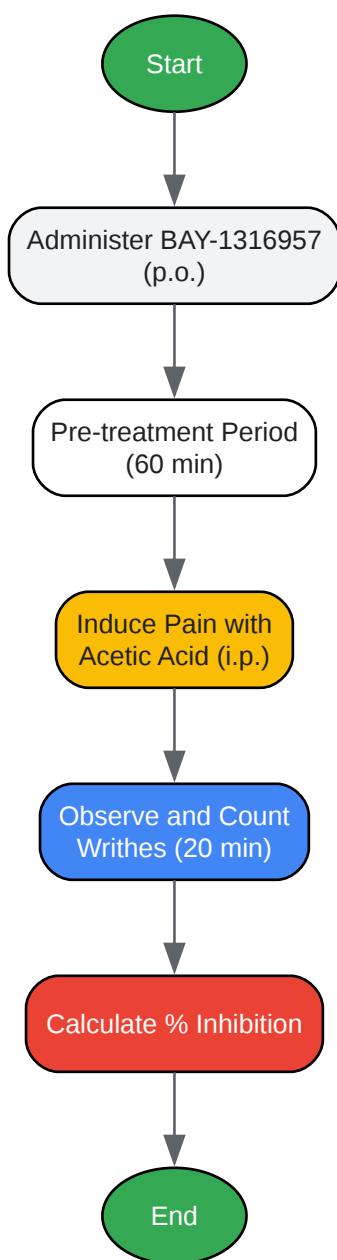
This protocol outlines the procedure for determining the pharmacokinetic profile of **BAY-1316957** in rats and dogs.

- Animals: Male Wistar rats and Beagle dogs.
- Formulation: For oral administration, **BAY-1316957** is formulated as a suspension. For intravenous administration, it is dissolved in a suitable vehicle.
- Procedure:
  - Administer **BAY-1316957** either orally (p.o.) or intravenously (i.v.) at the desired dose.
  - Collect blood samples at predetermined time points post-dosing.
  - Process the blood samples to obtain plasma.
  - Quantify the concentration of **BAY-1316957** in the plasma samples using a validated LC-MS/MS method.
  - Calculate pharmacokinetic parameters (T1/2, Cmax, AUC, F) using appropriate software.

## Mouse Model of Endometriosis-Associated Pain (Acetic Acid-Induced Writhing Test)

This protocol is used to evaluate the in vivo efficacy of **BAY-1316957** in a model of visceral pain relevant to endometriosis.

- Animals: Female NMRI mice.
- Induction of Pain: Intraperitoneal (i.p.) injection of a 0.6% acetic acid solution.
- Procedure:
  - Administer **BAY-1316957** or vehicle orally at various doses.
  - After a defined pre-treatment time (e.g., 60 minutes), inject the mice with the acetic acid solution.
  - Immediately after the injection, place each mouse in an individual observation cage.
  - Count the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) for a set period (e.g., 20 minutes).
  - Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.



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